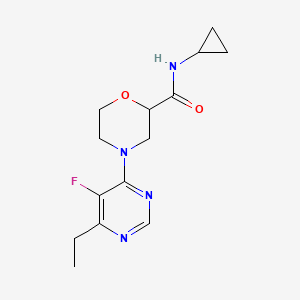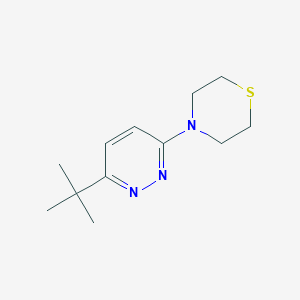![molecular formula C17H23N5O B15121196 N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121196.png)
N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: This can be achieved through the reaction of 1,5-dimethylpyrazole with a suitable carboxylating agent.
Coupling with piperidine: The carboxylic acid is then coupled with piperidine under amide bond-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
N-methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent.
Final coupling with pyridin-2-amine: The final step involves coupling the intermediate with pyridin-2-amine under similar amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group and other reducible functional groups.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Functional Materials: It can be used in the development of functional materials with specific applications in electronics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
- N-[1-(1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
- N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-ethylpyridin-2-amine
- N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole, piperidine, and pyridine rings can significantly alter the compound’s properties.
- Reactivity: Variations in functional groups can affect the compound’s reactivity and the types of reactions it undergoes.
- Applications: While similar compounds may share some applications, unique structural features can make N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine particularly suited for specific uses in drug development or material science.
Propiedades
Fórmula molecular |
C17H23N5O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(1,5-dimethylpyrazol-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H23N5O/c1-13-12-15(19-21(13)3)17(23)22-10-7-14(8-11-22)20(2)16-6-4-5-9-18-16/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
Clave InChI |
SSNABPFBKKEZIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B15121114.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121145.png)
![4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15121146.png)

![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15121166.png)
![N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121172.png)
![3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121181.png)
![2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121182.png)
![1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121191.png)
![4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15121195.png)
